
(2S)-2,3,3-Trimethylbutanoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2,3,3-Trimethylbutanoyl chloride is an organic compound with the molecular formula C7H13ClO. It is a colorless liquid that is commonly used as an intermediate in organic synthesis. The compound is characterized by the presence of a chiral center at the second carbon, making it optically active. This compound is often utilized in the preparation of various pharmaceuticals, agrochemicals, and other fine chemicals.
准备方法
Synthetic Routes and Reaction Conditions
(2S)-2,3,3-Trimethylbutanoyl chloride can be synthesized through several methods. One common method involves the reaction of (2S)-2,3,3-trimethylbutanoic acid with thionyl chloride (SOCl2). The reaction typically proceeds under reflux conditions, where the carboxylic acid reacts with thionyl chloride to form the corresponding acyl chloride, releasing sulfur dioxide (SO2) and hydrogen chloride (HCl) gases as by-products.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure efficient and consistent production. The reaction conditions are carefully controlled to optimize yield and purity, and the by-products are managed through appropriate waste treatment systems.
化学反应分析
Types of Reactions
(2S)-2,3,3-Trimethylbutanoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives such as esters, amides, and anhydrides.
Hydrolysis: In the presence of water, this compound hydrolyzes to form (2S)-2,3,3-trimethylbutanoic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used in the synthesis of the acyl chloride from the corresponding carboxylic acid.
Water: For hydrolysis reactions.
Lithium Aluminum Hydride (LiAlH4): For reduction reactions.
Major Products Formed
Esters: Formed by reaction with alcohols.
Amides: Formed by reaction with amines.
(2S)-2,3,3-Trimethylbutanoic Acid: Formed by hydrolysis.
科学研究应用
(2S)-2,3,3-Trimethylbutanoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of agrochemicals, dyes, and specialty chemicals.
作用机制
The mechanism of action of (2S)-2,3,3-trimethylbutanoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles, such as alcohols, amines, and water, through nucleophilic acyl substitution. This reaction mechanism involves the attack of the nucleophile on the carbonyl carbon, followed by the elimination of the chloride ion.
相似化合物的比较
Similar Compounds
(2R)-2,3,3-Trimethylbutanoyl Chloride: The enantiomer of (2S)-2,3,3-trimethylbutanoyl chloride, differing only in the configuration at the chiral center.
Isobutyryl Chloride: A structurally similar compound with a different alkyl group.
Pivaloyl Chloride: Another acyl chloride with a similar structure but different substituents.
Uniqueness
This compound is unique due to its specific chiral configuration, which can impart different reactivity and selectivity in chemical reactions compared to its enantiomer and other similar compounds. This makes it valuable in asymmetric synthesis and the production of chiral pharmaceuticals.
属性
CAS 编号 |
87569-05-9 |
|---|---|
分子式 |
C7H13ClO |
分子量 |
148.63 g/mol |
IUPAC 名称 |
(2S)-2,3,3-trimethylbutanoyl chloride |
InChI |
InChI=1S/C7H13ClO/c1-5(6(8)9)7(2,3)4/h5H,1-4H3/t5-/m1/s1 |
InChI 键 |
SXJYIEBMAQEWPK-RXMQYKEDSA-N |
手性 SMILES |
C[C@H](C(=O)Cl)C(C)(C)C |
规范 SMILES |
CC(C(=O)Cl)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


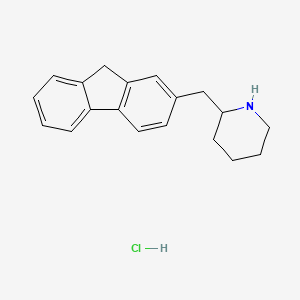
methanone](/img/structure/B14400474.png)
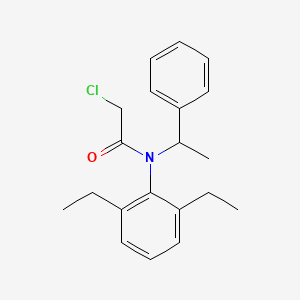
![1,4-Bis[4-(4-pentylcyclohexyl)cyclohexen-1-yl]benzene](/img/structure/B14400486.png)
![2,2,4,4-Tetramethyl-5-[(2-methylprop-2-en-1-yl)oxy]cyclopentan-1-one](/img/structure/B14400504.png)
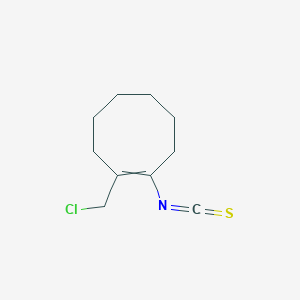

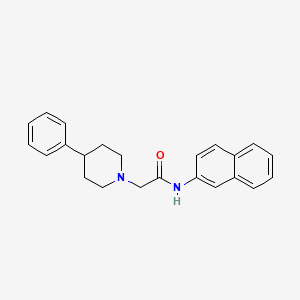
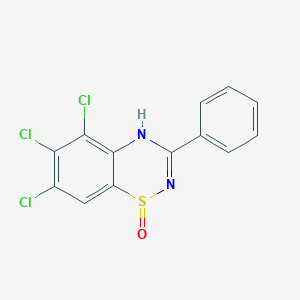
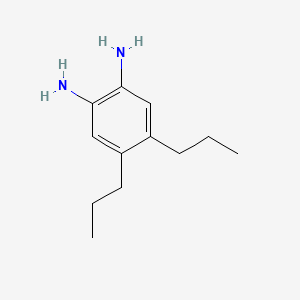
![2-{[2-Bromo-4-(2-ethoxyethoxy)phenoxy]methyl}oxirane](/img/structure/B14400526.png)

![Ethyl 3-[2-(pyrrolidin-1-yl)phenyl]prop-2-enoate](/img/structure/B14400536.png)

